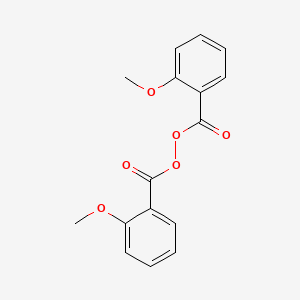
Bis(2-methoxybenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxybenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C16H14O6. It is primarily used as an initiator in radical polymerization processes due to its ability to decompose and generate free radicals. This compound is characterized by its two benzoyl groups connected by a peroxide linkage, with methoxy substituents on the benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxybenzoyl) Peroxide can be synthesized through the reaction of 2-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the peroxide bond forming between the two benzoyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of 2-methoxybenzoyl chloride with hydrogen peroxide. The process is carefully monitored to ensure the safe handling of the peroxide, as it can be prone to decomposition under certain conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxybenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, making the compound valuable in the production of polymers .
Common Reagents and Conditions: The decomposition of this compound can be induced by heat or redox reactions. Common reagents used in these reactions include reducing agents and other peroxides .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react to form polymer chains or cross-linked polymer networks .
Scientific Research Applications
Chemistry: In chemistry, Bis(2-methoxybenzoyl) Peroxide is used as an initiator for radical polymerization, aiding in the synthesis of various polymers and copolymers .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in research involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes .
Mechanism of Action
Mechanism: The mechanism of action of Bis(2-methoxybenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two benzoyloxy radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains .
Molecular Targets and Pathways: The primary molecular targets of the radicals generated from this compound are the double bonds in monomers, which undergo addition reactions to form polymers .
Comparison with Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the methoxy substituents.
Bis(methanesulfonyl) Peroxide: Another peroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness: Bis(2-methoxybenzoyl) Peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability compared to other peroxides. This makes it particularly useful in specific polymerization processes where controlled radical generation is required .
Properties
CAS No. |
30930-45-1 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2-methoxybenzoyl) 2-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-9-5-3-7-11(13)15(17)21-22-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 |
InChI Key |
WOTCBNVQQFUGLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















